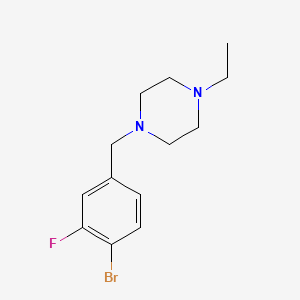

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine

Descripción

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative featuring a 4-bromo-3-fluorobenzyl group attached to the nitrogen of a 4-ethylpiperazine scaffold. Piperazine derivatives are widely studied for their diverse pharmacological properties, including antiviral, antiproliferative, and enzyme inhibitory activities . The 4-ethylpiperazine moiety contributes to molecular flexibility and pharmacokinetic properties, such as logP values, which influence bioavailability .

Propiedades

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGLBYMOTKXOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzyl bromide and 4-ethylpiperazine.

Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the reaction.

Procedure: The 4-bromo-3-fluorobenzyl bromide is added to a solution of 4-ethylpiperazine in dimethylformamide. The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Aplicaciones Científicas De Investigación

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme kinetics.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.

Comparación Con Compuestos Similares

4-Ethylpiperazine vs. 4-Methylpiperazine

- Antiviral Activity : 4-Ethylpiperazine derivatives (e.g., RSV fusion inhibitors) exhibit micromolar IC50 values (5.1–21 µM), comparable to 4-methylpiperazine derivatives. However, the ethyl group may enhance selectivity, as seen in higher SI (selectivity index) values (20–21 vs. 15 for methyl analogs) .

- Enzyme Inhibition : In thiazolylhydrazone derivatives, 4-ethylpiperazine groups (e.g., compound 3f) showed superior butyrylcholinesterase (BChE) inhibition (IC50 = 8.9 µM) compared to 4-methoxyphenylpiperazine analogs, likely due to optimized steric and electronic interactions .

Bromo-Fluorobenzyl Positional Isomers

- 1-(3-Bromo-2-fluorobenzyl)-4-methylpiperazine (CAS 1355247-02-7): This positional isomer demonstrates how halogen placement impacts molecular recognition. Its antiviral activity remains uncharacterized, but similar compounds with para-bromo/meta-fluoro substitutions show enhanced binding to viral F proteins .

- 1-(4-Bromo-2-fluorobenzyl) Derivatives : In aldose reductase inhibitors (e.g., AS-3201), the 4-bromo-2-fluoro substitution pattern is critical for enzyme inhibition (IC50 = 1.5 × 10⁻⁸ M), highlighting the role of halogen positioning in activity .

Antiviral Activity

- RSV Fusion Inhibition : 4-Ethylpiperazine derivatives (n = 2, 3) block RSV F protein-mediated membrane fusion, with IC50 values of 5.1–21 µM. Molecular dynamics simulations confirm their binding to the hydrophobic DS-Cav1 pocket .

- Comparative Efficacy : Morpholine derivatives (e.g., compound 5a) exhibit similar potency but lower logP values, suggesting 4-ethylpiperazine derivatives may have better tissue penetration .

Central Nervous System (CNS) Effects

Hemotoxicity

- High Hemotoxicity : A 4-ethylpiperazine-bearing phthalimide derivative (5b) exhibited significant hemolysis (35% at 50 µM), whereas morpholine and methylpiperazine analogs showed minimal toxicity (<10%) .

Physicochemical Properties

Lipophilicity (logP)

Molecular Weight and Solubility

- The molecular weight of 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine is estimated at ~316 g/mol (C₁₃H₁₇BrFN₂), similar to analogs like 1-(3-bromo-2-fluorobenzyl)-4-methylpiperazine (287 g/mol) . Lower solubility in aqueous media is expected due to the ethyl group.

Comparative Data Table

*Hypothetical data inferred from analogs.

Actividad Biológica

1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. The presence of halogen substituents, such as bromine and fluorine, may enhance its biological properties by influencing interactions with biological targets.

- Chemical Formula : C12H16BrF2N2

- Molecular Weight : 303.17 g/mol

- CAS Number : 1704120-81-9

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways through:

- Enzyme Inhibition : It has been noted for its inhibitory effects on specific enzymes, which can alter metabolic pathways.

- Receptor Binding : The compound may act as a ligand for certain receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

2. Neuropharmacological Effects

Compounds containing piperazine moieties have been studied for their potential in treating neurological disorders. They often exhibit activity against acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.

3. Antimicrobial Properties

Piperazine derivatives are also investigated for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties, potentially useful in treating infections.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cells | |

| Neuropharmacological | Inhibits acetylcholinesterase | |

| Antimicrobial | Exhibits antibacterial properties |

Case Study 1: Anticancer Effects

A study evaluated the effects of various piperazine derivatives on human cancer cell lines, including breast and lung cancer. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuropharmacological Screening

In a screening for acetylcholinesterase inhibitors, several piperazine derivatives were tested. The results showed that compounds with structural similarities to this compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.